2,4-Dimethyl-5-nitrobenzoic acid

Description

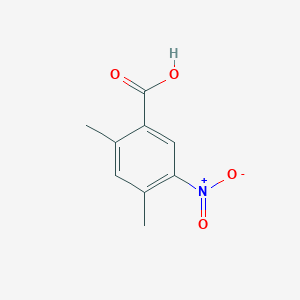

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5-3-6(2)8(10(13)14)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWSQNZKIRGLMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345013 | |

| Record name | 2,4-Dimethyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220504-75-6 | |

| Record name | 2,4-Dimethyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dimethyl-5-nitrobenzoic Acid

Abstract

This comprehensive technical guide provides a detailed exploration of the synthesis of 2,4-Dimethyl-5-nitrobenzoic acid, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth insights into the primary synthetic methodologies, including mechanistic underpinnings, detailed experimental protocols, and thorough characterization of the target compound. Emphasis is placed on the scientific rationale behind procedural choices, ensuring a self-validating and reproducible approach to the synthesis. This guide also delves into safety considerations paramount to the described chemical transformations and discusses alternative synthetic strategies.

Introduction: Significance of this compound

This compound is a polysubstituted aromatic carboxylic acid. Its molecular architecture, featuring a nitro group and two methyl substituents on the benzene ring, makes it a versatile precursor in organic synthesis. The presence of the carboxylic acid and nitro functionalities allows for a diverse range of chemical modifications, rendering it a key building block in the synthesis of more complex molecules with potential biological activity. The strategic placement of the methyl groups influences the electronic and steric properties of the molecule, which can be leveraged in targeted drug design and materials science applications.

Synthetic Strategies: Pathways to this compound

The synthesis of this compound can be approached through two principal retrosynthetic disconnections: the nitration of a pre-existing dimethylbenzoic acid scaffold or the oxidation of a dimethylnitrotoluene precursor.

Primary Synthetic Route: Electrophilic Nitration of 2,4-Dimethylbenzoic Acid

The most direct and commonly employed method for the synthesis of this compound is the electrophilic aromatic substitution of 2,4-dimethylbenzoic acid. This approach is favored for its straightforwardness and relatively high efficiency.

The nitration of 2,4-dimethylbenzoic acid involves the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[1] The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the loss of a water molecule and form the nitronium ion.[2]

The regiochemical outcome of the reaction is governed by the directing effects of the substituents on the aromatic ring. The two methyl groups are activating, ortho-, para-directing groups, while the carboxylic acid group is a deactivating, meta-directing group.[3][4] In this specific case, the position para to the C4-methyl group and meta to the carboxylic acid group (C5) is sterically accessible and electronically favored for electrophilic attack. The ortho positions to the methyl groups are also activated, but the C5 position benefits from the cumulative directing influence of both methyl groups and is the primary site of nitration.

Detailed Experimental Protocols

Primary Synthesis: Nitration of 2,4-Dimethylbenzoic Acid

This protocol details the laboratory-scale synthesis of this compound via the nitration of 2,4-dimethylbenzoic acid.

Materials and Reagents:

-

2,4-Dimethylbenzoic acid

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Crushed Ice

-

Distilled Water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-salt bath

-

Dropping funnel

-

Beakers

-

Büchner funnel and flask

-

Filter paper

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, place 10.0 g (0.067 mol) of 2,4-dimethylbenzoic acid. To this, add 50 mL of concentrated sulfuric acid and stir until all the solid has dissolved. Cool the flask in an ice-salt bath to between 0 and 5 °C.

-

Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add 7.5 mL (0.17 mol) of concentrated nitric acid to 7.5 mL of concentrated sulfuric acid, while cooling the beaker in an ice bath.

-

Nitration: While maintaining the temperature of the 2,4-dimethylbenzoic acid solution below 10 °C, add the cold nitrating mixture dropwise from a dropping funnel over a period of 30-45 minutes with vigorous stirring.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes. Subsequently, remove the ice bath and let the mixture slowly warm to room temperature, continuing to stir for another hour.

-

Work-up and Isolation: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with constant stirring. A precipitate will form. Allow the ice to melt completely.

-

Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid precipitate with several portions of cold distilled water until the washings are neutral to pH paper.

-

Purification by Recrystallization: The crude this compound can be purified by recrystallization.[5] Dissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 60-70 °C to a constant weight.

Alternative Synthetic Route: Oxidation of 2,4-Dimethyl-5-nitrotoluene

An alternative pathway involves the oxidation of a suitable nitrotoluene derivative. This method is contingent on the availability of the starting material, 2,4-dimethyl-5-nitrotoluene.

Reaction Principle:

This synthesis involves the oxidation of one of the methyl groups of 2,4-dimethyl-5-nitrotoluene to a carboxylic acid. Strong oxidizing agents such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in an acidic or alkaline medium can be employed for this transformation.[6][7] The reaction conditions must be carefully controlled to prevent over-oxidation or degradation of the starting material.

General Procedure Outline:

-

Reaction Setup: 2,4-dimethyl-5-nitrotoluene is suspended in an aqueous solution, often with a co-solvent or phase-transfer catalyst to improve solubility.

-

Oxidation: The oxidizing agent (e.g., KMnO₄) is added portion-wise while heating the mixture to reflux.

-

Work-up: Upon completion, the reaction is cooled, and the manganese dioxide byproduct is removed by filtration.

-

Isolation: The filtrate is acidified to precipitate the carboxylic acid product.

-

Purification: The crude product is collected by filtration and purified by recrystallization.

Safety Considerations

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

-

Corrosive and Oxidizing Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. They should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves, must be worn.

-

Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions, which can lead to the formation of dangerous byproducts and potentially an explosion. The nitrating mixture should always be added slowly, and the reaction vessel must be efficiently cooled.

-

Waste Disposal: Acidic waste must be neutralized before disposal according to institutional guidelines.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| Appearance | Pale yellow crystalline solid |

| Melting Point | Expected to be in the range of 180-190 °C (based on similar compounds) |

Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~13.5 (s, 1H, COOH), ~8.2 (s, 1H, Ar-H), ~7.5 (s, 1H, Ar-H), ~2.5 (s, 3H, Ar-CH₃), ~2.3 (s, 3H, Ar-CH₃).

-

¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~168 (C=O), ~148 (C-NO₂), ~140 (Ar-C), ~135 (Ar-C), ~132 (Ar-C), ~130 (Ar-C), ~125 (Ar-C), ~20 (Ar-CH₃), ~18 (Ar-CH₃).

-

Infrared (IR) (KBr, cm⁻¹): ν ~3300-2500 (br, O-H), ~1700 (s, C=O), ~1530 (s, N-O asymm. stretch), ~1350 (s, N-O symm. stretch).

-

Mass Spectrometry (EI): m/z (%) 195 (M⁺), 178, 150, 132, 104, 77.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic pathways discussed in this guide.

Caption: Alternative synthetic route via oxidation.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of this compound. The primary method of electrophilic nitration of 2,4-dimethylbenzoic acid is presented as a reliable and direct route, with a detailed, actionable protocol. The mechanistic basis for the observed regioselectivity has been discussed, and an alternative synthetic strategy via oxidation has been outlined. Crucial safety considerations and detailed characterization data have also been provided to ensure a safe and verifiable execution of this synthesis. The information contained herein is intended to empower researchers in their pursuit of novel chemical entities for a wide range of scientific applications.

References

- Chemguide. (n.d.). Electrophilic substitution in methylbenzene and nitrobenzene.

- Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Coll. Vol. 1, p.391 (1941); Vol. 2, p.75 (1922).

- Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.

- Kamm, O., & Matthews, A. O. (1922). p-Nitrobenzoic Acid. Organic Syntheses, 2, 75.

- Liskon Biological. (2024, August 21). Synthesis method of p-Nitrobenzoic acid.

- ResearchGate. (n.d.). Recrystallization of Impure Benzoic Acid.

- Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.

- Fittig, R. (1898). Ueber die Synthese der Mesitylensäure und ihrer Homologen. Berichte der deutschen chemischen Gesellschaft, 31(1), 918-923.

- ResearchGate. (n.d.). RECRYSTALLIZATION.

- Boger, D. L., & Panek, J. S. (1985). Diels-Alder reactions of heterocyclic azadienes. 1,2,4,5-Tetrazines. Journal of the American Chemical Society, 107(20), 5745-5754.

- University of California, Riverside. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.

- Liskon Biological. (2024). Synthesis method of p-Nitrobenzoic acid.

- The Organic Chemistry Tutor. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene [Video]. YouTube.

- Truman State University Department of Chemistry. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.

- Nanalysis Corp. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dimethyl-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-5-nitrobenzoic acid, a substituted aromatic carboxylic acid, represents a molecule of interest in medicinal chemistry and organic synthesis. Its structural architecture, featuring a benzoic acid core functionalized with two methyl groups and an electron-withdrawing nitro group, imparts a unique combination of physical and chemical characteristics. These properties are critical determinants of its reactivity, solubility, and potential biological activity, making a thorough understanding essential for its application in drug discovery and development. This guide provides a comprehensive analysis of the physicochemical properties of this compound, detailing its synthesis, structural attributes, and key chemical descriptors. Where experimental data is not publicly available, this guide offers predictions based on established scientific principles and data from analogous compounds, alongside detailed experimental protocols for empirical determination.

Chemical Identity and Structure

Molecular Formula: C₉H₉NO₄

Molecular Weight: 195.17 g/mol [1][2]

Synonyms: 5-nitro-2,4-dimethylbenzoic acid

The molecular structure consists of a benzene ring substituted with a carboxylic acid group at position 1, methyl groups at positions 2 and 4, and a nitro group at position 5. The presence of the electron-withdrawing nitro group significantly influences the electron density distribution within the aromatic ring and the acidity of the carboxylic acid proton.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental in drug development, influencing formulation, bioavailability, and pharmacokinetic profiles.

| Property | Value | Source/Method |

| Physical Form | Solid | [1] |

| Boiling Point | 371.4 °C at 760 mmHg | [1] |

| Melting Point | Not Reported | [3] |

| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents such as ethanol, DMSO, and DMF. | Inferred from related nitrobenzoic acids[4][5] |

| pKa | Predicted to be in the range of 3.0 - 3.5 | Inferred from related nitrobenzoic acids[6][7] |

Melting Point: An Undetermined yet Critical Parameter

The melting point of a solid compound is a crucial indicator of its purity and is influenced by the strength of its crystal lattice. For this compound, an experimental melting point has not been reported in publicly available literature. However, based on the melting points of structurally similar compounds, a predicted range can be estimated. For instance, 2,4-dimethylbenzoic acid has a melting point of 124-126 °C, while the introduction of a nitro group generally increases the melting point due to stronger intermolecular interactions.

Solubility Profile: A Key to Formulation and Bioavailability

The solubility of an active pharmaceutical ingredient (API) in various media is a critical factor affecting its absorption and formulation. While specific experimental solubility data for this compound is lacking, its solubility profile can be predicted based on its structure. The presence of the polar carboxylic acid and nitro groups suggests some aqueous solubility, which is likely limited by the nonpolar aromatic ring and methyl groups. It is anticipated to be more soluble in polar organic solvents.

Acidity (pKa): The Influence of the Nitro Group

The acidity of the carboxylic acid group, quantified by its pKa value, is significantly impacted by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of the nitro group is expected to increase the acidity of this compound compared to benzoic acid (pKa ≈ 4.2). The pKa values for o-nitrobenzoic acid and p-nitrobenzoic acid are approximately 2.17 and 3.44, respectively[7]. Given the position of the nitro group in this compound, its pKa is predicted to be in a similar range, likely between 3.0 and 3.5.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups.

Caption: Predicted ¹H NMR chemical shifts for this compound.

-

Aromatic Protons: Two singlets are expected for the two aromatic protons. The proton at the C-6 position, being ortho to the nitro group, will be significantly deshielded and appear at a higher chemical shift (δ ≈ 8.2 ppm). The proton at the C-3 position will appear at a lower chemical shift (δ ≈ 7.8 ppm).

-

Methyl Protons: Two distinct singlets are predicted for the two methyl groups.

-

Carboxylic Acid Proton: A broad singlet is expected at a high chemical shift (δ ≈ 11-13 ppm), characteristic of a carboxylic acid proton.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Caption: Predicted ¹³C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong bands, one asymmetric stretch around 1500-1550 cm⁻¹ and one symmetric stretch around 1330-1370 cm⁻¹.

-

C-H Stretch (Aromatic and Methyl): Bands in the region of 2850-3100 cm⁻¹.

-

C=C Stretch (Aromatic): Bands in the region of 1450-1600 cm⁻¹.

Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 195. Key fragmentation patterns would likely involve the loss of a hydroxyl group (-OH) to give a peak at m/z 178, and the loss of the nitro group (-NO₂) to give a peak at m/z 149.

Synthesis of this compound

The most direct and commonly employed method for the synthesis of this compound is the nitration of 2,4-dimethylbenzoic acid.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Nitration of 2,4-Dimethylbenzoic Acid[3]

This protocol describes the laboratory-scale synthesis of this compound.

Materials:

-

2,4-Dimethylbenzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, add 2,4-dimethylbenzoic acid to concentrated sulfuric acid at 0-5 °C.

-

Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of 2,4-dimethylbenzoic acid, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture for a designated period.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

Causality Behind Experimental Choices: The use of a mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the active electrophile for the nitration reaction. The reaction is performed at low temperatures to control the exothermic reaction and to minimize the formation of by-products.

Potential Applications and Biological Activity

While specific biological studies on this compound are limited, the broader class of substituted nitrobenzoic acids has been investigated for various therapeutic applications. The presence of the nitro group is often associated with antimicrobial activity. Nitroaromatic compounds can undergo bioreduction within microbial cells to generate reactive nitrogen species that are toxic to the pathogen. Furthermore, substituted benzoic acids are known to exhibit a range of biological effects, including anti-inflammatory and anticancer activities. Therefore, this compound serves as a promising scaffold for the development of novel therapeutic agents. Its primary current use is as an intermediate in organic synthesis.

Experimental Methodologies for Physicochemical Characterization

For researchers aiming to empirically determine the physicochemical properties of this compound, the following standard protocols are recommended.

Protocol for Melting Point Determination

Caption: Workflow for melting point determination.

Principle: The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the solid melts to a liquid.

Protocol for Solubility Determination (Shake-Flask Method)

Principle: A supersaturated solution of the compound in a specific solvent is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.

Protocol for pKa Determination (Potentiometric Titration)

Principle: A solution of the acidic compound is titrated with a standard solution of a strong base. The pH of the solution is measured as a function of the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized.

Conclusion

This compound is a compound with a well-defined structure and a straightforward synthetic route. While some of its fundamental physicochemical properties, such as its melting point and solubility, have not been experimentally reported, reliable predictions can be made based on its structural similarity to other nitrobenzoic acids. This technical guide provides a comprehensive overview of its known and predicted properties, along with detailed experimental protocols for their determination. The information presented herein serves as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the further investigation and potential application of this intriguing molecule.

References

- PubChem. (n.d.). This compound.

- BenchChem. (2025).

- Zhang, X., & Chen, J. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 41(12), 701-705.

- Cayman Chemical. (2022).

- The Royal Society of Chemistry. (n.d.).

- Leesment, A., Selberg, S., Tammiste, M., & Hai, A. (n.d.). Quantifying acidity in heterogeneous systems: biphasic pKa values.

- NIST. (n.d.). Benzoic acid, 2,4-dimethyl-.

- Google Patents. (n.d.). CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.

- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.

- Benchchem. (n.d.).

- Alachem Co., Ltd. (n.d.). 220504-75-6 | this compound.

- HDH Synthesis. (n.d.). 2, 4-Dimethyl-5-nitrobenzoic acid, min 98%, 1 gram.

- Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.

- Benchchem. (n.d.). Solubility of 2-Nitrobenzoic Acid in Organic Solvents: A Technical Guide.

- Organic Syntheses. (n.d.). p-NITROBENZOIC ACID.

- Google Patents. (n.d.). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.

- NIST. (n.d.). Benzoic acid, 2,5-dimethyl-.

- NIST. (n.d.). Benzoic acid, 2-nitro-.

- NIST. (n.d.). Benzoic acid, 4-nitro-.

- ResearchGate. (2018).

- Quora. (2018).

- The University of Liverpool Repository. (2021).

- Organic Chemistry Data. (n.d.). Bordwell pKa Table.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Google Patents. (n.d.). US2695311A - Preparation of 2-and 4-nitrobenzoic acid.

- PubChem. (n.d.). 4-Nitrobenzoic Acid.

- PubChem. (n.d.). 2,4-Dihydroxy-5-nitrobenzoic acid.

- PubChem. (n.d.). 2-(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-4-pyrazolyl)-5-nitrobenzoic acid.

- PubChem. (n.d.). 2,4-Bis(2-methylpropoxy)-5-nitrobenzoic acid.

- ResearchGate. (n.d.). Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of....

- Google Patents. (n.d.). US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.

- Google Patents. (n.d.). US4507491A - Process for preparing 1-nitrobenzene-2-alkyloxycarbonyl-5-carboxylic acids.

Sources

A Technical Guide to 2,4-Dimethyl-5-nitrobenzoic Acid (CAS No. 220504-75-6) for Researchers and Drug Development Professionals

This guide serves as an in-depth technical resource for researchers, scientists, and professionals in the field of drug development, focusing on the chemical intermediate 2,4-Dimethyl-5-nitrobenzoic acid. It provides a comprehensive overview of its core identification, physicochemical properties, synthesis, analytical characterization, applications, and safety protocols, grounded in established scientific principles.

Core Identification and Chemical Significance

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a benzoic acid backbone with two methyl groups and a nitro group, makes it a valuable and versatile building block in organic synthesis. The precise positioning of these functional groups dictates its reactivity and potential applications, particularly as a precursor for more complex molecules in medicinal chemistry and material science. The definitive Chemical Abstracts Service (CAS) number for this compound is 220504-75-6 .[1][2] This identifier is crucial for unambiguous documentation, procurement, and regulatory compliance in all research and development activities.

Physicochemical Profile

The physical and chemical properties of a compound are foundational to its application, dictating solubility, reactivity, and appropriate handling conditions. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 220504-75-6 | [1][2] |

| Molecular Formula | C₉H₉NO₄ | [2][3][4] |

| Molecular Weight | 195.17 g/mol | [2][3] |

| Appearance | Solid (Typical for benzoic acid derivatives) | Inferred |

| Solubility | Generally, nitrated carboxylic acids are slightly soluble in water and more soluble in organic solvents like acetone, ethanol, and ether.[5] | Inferred |

| Acidity (pKa) | The presence of the electron-withdrawing nitro group increases the acidity compared to benzoic acid (pKa ≈ 4.2).[6] | Inferred |

Synthesis Pathway and Mechanistic Rationale

The synthesis of this compound is most logically achieved through the direct nitration of 2,4-dimethylbenzoic acid. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis.

Causality of Experimental Choice: The benzene ring of 2,4-dimethylbenzoic acid is activated by the two methyl groups, which are ortho, para-directing. The carboxylic acid group is a meta-directing deactivator. The position para to the C-2 methyl group and meta to the carboxylic acid is C-5, making it the most sterically accessible and electronically favorable position for nitration. Using a standard nitrating mixture of nitric acid and sulfuric acid provides the necessary nitronium ion (NO₂⁺) electrophile for the reaction.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄) in an ice-salt bath to 0-5 °C.

-

Substrate Addition: Slowly add solid 2,4-dimethylbenzoic acid to the cooled, stirring sulfuric acid, ensuring the temperature remains below 10 °C.

-

Nitration: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (HNO₃) to concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, maintaining the internal temperature between 0-10 °C. The rate of addition is critical to control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture over crushed ice. The crude product will precipitate out of the aqueous solution.

-

Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final, pure this compound.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step in research and drug development. A multi-technique approach ensures a self-validating system of characterization.

-

High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like 0.1% trifluoroacetic acid) is typically effective for separating the product from starting materials and byproducts.[7]

-

Mass Spectrometry (MS): Used to confirm the molecular weight. Techniques like electrospray ionization (ESI) would show a peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 194.16.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation by detailing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) in the molecule.

Caption: A standard analytical workflow for compound validation.

Experimental Protocol: HPLC Purity Analysis

-

Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[7]

-

Mobile Phase: An isocratic or gradient mixture of Eluent A (Water + 0.1% TFA) and Eluent B (Acetonitrile + 0.1% TFA). A typical starting condition could be 60:40 A:B.[7]

-

Standard Preparation: Create a stock solution of the purified compound at 1 mg/mL in the mobile phase. Prepare a series of dilutions for a calibration curve if quantification is needed.

-

Sample Preparation: Dissolve the sample to be tested in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

-

Analysis: Set the flow rate to 1.0 mL/min and the UV detection wavelength to an appropriate value (e.g., 254 nm). Inject 10 µL of the sample.

-

Data Processing: Purity is calculated based on the area percent of the main product peak relative to all other peaks in the chromatogram.

Applications in Research and Drug Development

Benzoic acid derivatives are foundational scaffolds in medicinal chemistry.[9] The presence of a nitro group, in particular, opens several avenues for further chemical modification and introduces specific electronic properties that can be leveraged in drug design.

-

Intermediate for Amine Synthesis: The nitro group can be readily reduced to an amine (NH₂). This transformation is fundamental, converting the molecule into an aniline derivative, which is a precursor for a vast array of pharmaceuticals, including heterocycles like quinazolinones, known for their diverse biological activities.[10]

-

Modulation of Biological Activity: Nitroaromatic compounds themselves have been investigated for various therapeutic properties, including antibacterial and antitubercular activities.[11][12] The specific substitution pattern of this compound makes it a candidate for derivatization to explore new chemical space in the search for novel bioactive agents.

-

Building Block for Complex Molecules: The carboxylic acid group provides a handle for amide bond formation, a key reaction in drug synthesis, allowing it to be coupled with other fragments to build more complex and targeted therapeutic agents.

Caption: Role as an intermediate in developing complex molecules.

Safety, Handling, and Storage

Adherence to strict safety protocols is paramount when working with nitrated aromatic compounds.

GHS Hazard Identification:

Handling and Personal Protective Equipment (PPE):

-

Always work in a well-ventilated fume hood to avoid inhalation of dust.[13]

-

Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[13][14]

-

Avoid generating dust.[13]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[13][15]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[15][16]

First Aid Measures:

-

If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[13][14]

-

If on Skin: Remove contaminated clothing and wash skin with plenty of soap and water.[13][14]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[13][14]

References

- Benzoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitro-. US EPA. [Link]

- This compound | C9H9NO4. PubChem. [Link]

- Synthesis of 2-nitrobenzoic acid. PrepChem.com. [Link]

- Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials.

- Synthesis of 3-methyl-5-nitrobenzoic acid. PrepChem.com. [Link]

- A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.

- m-NITROBENZOIC ACID. Organic Syntheses Procedure. [Link]

- Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. National Institutes of Health (NIH). [Link]

- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener

- Synthesis method of 2-methyl-4-nitrobenzoic acid.

- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D

Sources

- 1. This compound | 220504-75-6 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound [chemicalbook.com]

- 4. This compound | C9H9NO4 | CID 601141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-METHYL-5-NITROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

2,4-Dimethyl-5-nitrobenzoic acid molecular weight

An In-Depth Technical Guide to 2,4-Dimethyl-5-nitrobenzoic acid: Synthesis, Characterization, and Applications

Executive Summary: this compound is a substituted aromatic carboxylic acid of significant interest to researchers in organic synthesis and medicinal chemistry. Its molecular structure, featuring a carboxylic acid functional group, two activating methyl groups, and a deactivating nitro group, makes it a versatile synthetic intermediate for the development of complex molecules, including novel pharmaceutical agents and functional materials. This guide provides a comprehensive technical overview of its physicochemical properties, a detailed protocol for its synthesis and purification, predictive analytical characterization, and a discussion of its applications in research and drug development.

Physicochemical and Structural Properties

This compound is a solid organic compound at room temperature. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the benzene ring, in addition to the carboxylic acid moiety, governs its chemical reactivity and physical properties.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [2] |

| CAS Number | 220504-75-6 | [3] |

| Appearance | Solid (Crystalline Powder) | [3] |

| Boiling Point | 371.4 °C at 760 mmHg | [3] |

| pKa (Estimated) | ~3.5 - 3.8 | Inferred Data* |

| Solubility (Qualitative) | Soluble in Methanol, Ethanol, DMSO, DMF; Sparingly soluble in water | Inferred Data** |

*The pKa is estimated based on benzoic acid (pKa ≈ 4.2). The two electron-donating methyl groups would typically decrease acidity (increase pKa), but the strong electron-withdrawing effect of the nitro group significantly increases acidity (lowers pKa), resulting in a predicted value lower than that of benzoic acid.

**Solubility is inferred from structurally similar nitrobenzoic acids, which exhibit good solubility in polar organic solvents and limited solubility in aqueous media.[4]

Synthesis and Purification

The most direct and common synthetic route to aromatic carboxylic acids bearing a nitro group is the oxidation of the corresponding methyl-substituted nitroaromatic precursor. In this case, this compound is synthesized via the oxidation of 2,4-dimethyl-5-nitrotoluene. Potassium permanganate (KMnO₄) is a robust and effective oxidizing agent for this transformation.[5][6][7]

Proposed Synthesis Workflow

The synthesis is a two-stage process involving the oxidation of the precursor followed by purification of the crude product via recrystallization.

Caption: Proposed workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Oxidation

Materials:

-

2,4-dimethyl-5-nitrotoluene (1.0 eq)

-

Potassium permanganate (KMnO₄) (2.0 - 3.0 eq)[6]

-

Deionized Water

-

Sodium metabisulfite

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

A reaction flask is charged with 2,4-dimethyl-5-nitrotoluene and deionized water. The mixture is heated with vigorous stirring to 80-95°C.

-

Potassium permanganate is added in small portions over 1-2 hours to control the exothermic reaction. The purple color of the permanganate will dissipate as it is consumed.[7]

-

After the addition is complete, the reaction mixture is maintained at reflux for an additional 2-4 hours until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.

-

The hot mixture is cooled slightly, and a saturated aqueous solution of sodium metabisulfite is added until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

-

The hot suspension is immediately filtered through a pad of celite to remove the MnO₂. The filter cake is washed with hot water.

-

The clear, combined filtrate is cooled to room temperature and then acidified with concentrated HCl until the pH is approximately 1-2, resulting in the precipitation of the crude product.

-

The flask is cooled in an ice bath for 30 minutes to maximize precipitation.

-

The crude this compound is collected by vacuum filtration and washed with cold water.

Detailed Experimental Protocol: Purification

Materials:

-

Crude this compound

-

Ethanol

-

Deionized Water

Procedure:

-

The crude solid is transferred to an Erlenmeyer flask and dissolved in a minimum amount of hot ethanol.[4]

-

Hot deionized water is added dropwise to the solution until it becomes faintly turbid, indicating the saturation point.

-

A small amount of hot ethanol is added to redissolve the precipitate and obtain a clear solution.

-

The flask is covered and allowed to cool slowly to room temperature. Crystal formation should be observed.

-

Once at room temperature, the flask is placed in an ice bath for at least 30 minutes to complete the crystallization process.[8]

-

The purified crystals are collected by vacuum filtration, washed with a small amount of cold ethanol/water mixture, and dried under vacuum.

Analytical Characterization

A robust analytical workflow is essential to confirm the identity, structure, and purity of the synthesized compound. This involves a combination of spectroscopic techniques and chromatography.

Caption: Quality control workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The predicted chemical shifts are based on the analysis of substituent effects.[9][10]

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃, TMS at 0 ppm)

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |

| -COOH | ~11.0 - 13.0 (broad s) | ~170 - 175 | Acidic proton, highly deshielded. Carbonyl carbon chemical shift is typical for carboxylic acids.[11] |

| C-1 (C-COOH) | - | ~130 - 133 | Quaternary carbon attached to the carboxyl group. |

| C-2 (C-CH₃) | - | ~140 - 143 | Quaternary carbon deshielded by ortho carboxyl group. |

| Ar-H (H-3) | ~7.3 - 7.5 (s) | ~125 - 128 | Aromatic proton ortho to one methyl group and meta to the other. |

| C-4 (C-CH₃) | - | ~138 - 141 | Quaternary carbon deshielded by the para nitro group. |

| C-5 (C-NO₂) | - | ~148 - 151 | Quaternary carbon strongly deshielded by the attached nitro group.[12] |

| Ar-H (H-6) | ~8.2 - 8.4 (s) | ~123 - 126 | Aromatic proton ortho to the strongly electron-withdrawing nitro group, making it the most deshielded aromatic proton. |

| Ar-CH₃ at C-2 | ~2.4 - 2.5 (s) | ~18 - 20 | Methyl group protons. |

| Ar-CH₃ at C-4 | ~2.6 - 2.7 (s) | ~20 - 22 | Methyl group protons, slightly more deshielded due to para nitro group influence. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.[13][14]

Table 3: Predicted Characteristic FTIR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very Broad |

| Carbonyl (C=O) | C=O stretch | 1680 - 1710 | Strong, Sharp |

| Aromatic Ring | C=C stretch | 1580 - 1610 | Medium |

| Nitro Group (NO₂) | Asymmetric N-O stretch | 1510 - 1550 | Strong |

| Nitro Group (NO₂) | Symmetric N-O stretch | 1340 - 1370 | Strong |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization in negative mode (ESI-), the expected primary ion would be the deprotonated molecule [M-H]⁻.

-

Calculated Exact Mass: 195.0532 g/mol

-

Expected [M-H]⁻ Ion (m/z): 194.0459

Applications in Research and Drug Development

Benzoic acid and its derivatives are cornerstone building blocks in the pharmaceutical industry.[15] The nitro group, in particular, is a versatile functional group that serves both as a key pharmacophore in some contexts and as a synthetic handle for further chemical transformations.

-

Synthetic Intermediate: The primary application of this compound is as an intermediate. The nitro group can be readily reduced to an amine (-NH₂), which can then be used in a wide array of coupling reactions to build more complex molecular scaffolds. The carboxylic acid group can be converted into esters, amides, or acyl chlorides for further derivatization. This dual functionality is highly valuable in constructing libraries of compounds for drug screening.

-

Precursor to Bioactive Molecules: Nitroaromatic compounds themselves exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[16] The nitro group can undergo bioreduction within cells, leading to the formation of reactive nitrogen species that can be cytotoxic to pathogens or cancer cells. Derivatives of nitrobenzoic acid are being investigated for the treatment of diseases like tuberculosis.[17]

-

Use in Quinolone Synthesis: Substituted benzoic acids are critical intermediates in the synthesis of quinolone and xacin-series antibiotics.[18] The specific substitution pattern on the aromatic ring is crucial for modulating the drug's activity, selectivity, and pharmacokinetic properties.

Safety and Handling

This compound is classified as a hazardous chemical and must be handled with appropriate precautions.

-

Hazard Classification: Harmful if swallowed (Acute toxicity, oral, Category 4).[16] Causes skin and serious eye irritation.

-

Handling Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[16][17] Avoid generating dust.

-

First Aid Measures:

-

If Swallowed: Call a poison center or doctor. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a valuable chemical entity for research and development. Its well-defined structure and multiple reactive sites make it an important building block for the synthesis of novel compounds with potential therapeutic applications. This guide has provided the essential technical information required for its synthesis, characterization, and safe handling, serving as a foundational resource for scientists and professionals in the chemical and pharmaceutical fields.

References

- Synthesis of p-nitrobenzoic acid by oxidation in presence of phase transfer catalyst PEG. (n.d.). CNKI.

- Nitrotoluene oxidation. (2020, December 23). Sciencemadness Discussion Board.

- US Patent 4,288,615A - Process for recovering 3-nitrobenzoic acid. (n.d.). Google Patents.

- What is the mechanism to convert P nitrotoluene to p nitrobenzoic acid? (2018, April 18). Quora.

- FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b) 4-aminophenyl-4'-aminobenzoate. (n.d.). ResearchGate.

- Organic Chemistry Lab: Recrystallization. (2007, November 28). YouTube.

- SU1806130A3 - Method for purification 4-nitrobenzoic acid. (n.d.). Google Patents.

- LAB 1 - EXPERIMENTAL PROCEDURE. (n.d.). Course Hero.

- FTIR spectrum of 4-methyl-3-nitrobenzoic acid. (n.d.). ResearchGate.

- FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate. (n.d.). ResearchGate.

- Preparation of nitrotoluene. (n.d.). PrepChem.com.

- Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28, 271-280.

- Gadikota, V., et al. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252.

- 13C NMR Chemical Shifts. (n.d.). Oregon State University.

- Synthesis of ortho para nitrotulene. (2016, August 2). YouTube.

- m-NITROTOLUENE. (n.d.). Organic Syntheses.

- Preparation of 2,4-dinitrotoluene. (n.d.). PrepChem.com.

- Synthesis of Nitrotoluene. (2023, January 22). Sciencemadness Discussion Board.

- Predict 13C carbon NMR spectra. (n.d.). NMRDB.org.

- Abraham, R. J. (2007). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.

- Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. (2021, December 6). YouTube.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- This compound. (n.d.). PubChem.

- CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid. (n.d.). Google Patents.

- Al-Dharrab, A. A., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Heliyon, 10(5), e26922.

Sources

- 1. This compound | C9H9NO4 | CID 601141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of p-nitrobenzoic acid by oxidation in presence of phase transfer catalyst PEG [jsnu.magtech.com.cn]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sciencemadness Discussion Board - Nitrotoluene oxidation - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. faculty.fiu.edu [faculty.fiu.edu]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. fishersci.com [fishersci.com]

- 18. CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid - Google Patents [patents.google.com]

A Technical Guide to 2,4-Dimethyl-5-nitrobenzoic Acid: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2,4-dimethyl-5-nitrobenzoic acid, a substituted aromatic carboxylic acid of significant interest in synthetic chemistry. The document delineates its chemical identity, physicochemical properties, and a detailed, mechanistically-grounded protocol for its synthesis via electrophilic aromatic substitution. Furthermore, it explores the expected analytical and spectroscopic characteristics for its unambiguous identification. The guide discusses its current and potential applications as a versatile intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. Safety protocols, handling procedures, and storage requirements are also detailed to ensure its responsible use in a research and development setting. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this valuable chemical synthon.

Chemical Identity and Physicochemical Properties

This compound is a poly-substituted benzene derivative featuring a carboxylic acid group, two methyl groups, and a nitro group. These functional groups impart a unique combination of reactivity and physical properties, making it a valuable building block in organic synthesis.

Table 1: Nomenclature and Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 220504-75-6[1][2] |

| Molecular Formula | C₉H₉NO₄[1][3] |

| Molecular Weight | 195.17 g/mol [1][2] |

| InChI String | 1S/C9H9NO4/c1-5-3-6(2)8(10(13)14)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12) |

| InChI Key | OVWSQNZKIRGLMK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C(=C1)C(=O)O)N(=O)[O-])C |

The physical characteristics of the compound are summarized below. Its solid nature and relatively high boiling point are typical for aromatic carboxylic acids of this molecular weight.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Physical Form | Solid | |

| Boiling Point | 371.4 °C at 760 mmHg | |

| Purity (Typical) | ≥95% |

| Storage | Store at room temperature, keep desiccated |[2] |

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Insights

The most direct and logical synthesis of this compound is through the electrophilic nitration of 2,4-dimethylbenzoic acid. The outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring.

Principle of Synthesis: Regioselectivity in Electrophilic Aromatic Substitution

The regiochemical outcome of the nitration is a result of the combined electronic effects of the three existing substituents:

-

Methyl Groups (-CH₃): These are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. The methyl group at C2 directs to positions 3 and 6, while the methyl group at C4 directs to positions 3 and 5.

-

Carboxylic Acid Group (-COOH): This is a deactivating, electron-withdrawing group that directs incoming electrophiles to the meta position (positions 3 and 5).

The position C5 is para to the C2-methyl group, ortho to the C4-methyl group, and meta to the carboxylic acid group. All three substituents, therefore, direct the incoming nitronium ion (NO₂⁺) electrophile to this position. This convergence of directing effects makes the C5 position the most electronically favorable site for substitution. Furthermore, position C3 is sterically hindered by the adjacent methyl and carboxylic acid groups. Position C6 is less activated than C5. Consequently, the nitration of 2,4-dimethylbenzoic acid proceeds with high regioselectivity to yield the desired this compound isomer.

Experimental Protocol: Nitration of 2,4-Dimethylbenzoic Acid

This protocol is based on standard procedures for the nitration of activated aromatic rings.[4][5] It must be performed with extreme caution in a well-ventilated fume hood, as the reaction of nitric acid and sulfuric acid is highly exothermic.

Materials and Reagents:

-

2,4-Dimethylbenzoic acid (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Deionized Water

-

Ice

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (approx. 3-4 mL per gram of starting material).

-

Cooling: Cool the flask in an ice/water bath to 0-5 °C with gentle stirring.

-

Substrate Addition: Slowly add 2,4-dimethylbenzoic acid in small portions, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

-

Preparation of Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (approx. 1 mL per mL of nitric acid). This process is highly exothermic and must be done slowly in an ice bath.

-

Nitration: Add the prepared nitrating mixture dropwise from the dropping funnel to the solution of the benzoic acid derivative. Maintain the reaction temperature strictly between 0 °C and 10 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, very slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A precipitate of the crude product will form.

-

Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent, such as aqueous ethanol, to yield pure this compound.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Table 3: Predicted Spectroscopic Data for Characterization

| Technique | Feature | Predicted Characteristics |

|---|---|---|

| ¹H NMR | Aromatic Protons | Two singlets are expected in the aromatic region (δ 7.5-8.5 ppm). One proton is ortho to the -NO₂ group and will be significantly downfield. The other is between the two methyl groups. |

| Methyl Protons | Two singlets in the aliphatic region (δ 2.2-2.6 ppm), each integrating to 3H. | |

| Carboxylic Proton | A broad singlet, typically far downfield (δ > 10 ppm), which is exchangeable with D₂O. | |

| IR Spectroscopy | O-H Stretch | A very broad band from ~2500-3300 cm⁻¹ (carboxylic acid dimer). |

| C=O Stretch | A strong, sharp absorption band around 1700-1725 cm⁻¹ (conjugated carboxylic acid). | |

| N-O Stretch | Two strong bands: one asymmetric stretch (~1520-1560 cm⁻¹) and one symmetric stretch (~1340-1380 cm⁻¹). | |

| Mass Spec. | Molecular Ion (M⁺) | A peak at m/z = 195.05 corresponding to the molecular formula C₉H₉NO₄. |

| | Fragmentation | Common fragments would include loss of -OH (M-17), loss of -NO₂ (M-46), and loss of -COOH (M-45). |

Applications in Research and Development

Nitrobenzoic acids are foundational intermediates in the chemical industry.[8] The specific substitution pattern of this compound makes it a tailored building block for creating complex molecular architectures.

Role as a Synthon in Organic Synthesis

The compound serves as a versatile synthon. The nitro group can be readily reduced to an amine, providing a handle for amide bond formation or diazotization. The carboxylic acid can be converted to esters, amides, or acid chlorides. This dual functionality allows for sequential and orthogonal chemical modifications, which is highly valuable in multi-step syntheses.[9]

Potential in Medicinal Chemistry

Aromatic nitro compounds have a rich history in drug discovery. Notably, 4-nitrobenzoic acid has shown activity against Mycobacterium tuberculosis.[10] The presence of the nitro group is often crucial for the mode of action in certain antimicrobial agents.[10] Furthermore, a related isomer, 2-methyl-4-nitrobenzoic acid, is a key intermediate in the synthesis of the V2 receptor antagonist Tolvaptan.[11] This suggests that this compound is a promising scaffold for generating libraries of new chemical entities for screening against various biological targets.

Applications in Materials Science

Nitrobenzoic acid derivatives are used in the production of dyes and pigments.[9] They can also be incorporated into polymers or metal-organic frameworks (MOFs) to create functional materials with specific electronic or optical properties. The unique electronic profile of this molecule makes it a candidate for research into sensors, coatings, and optoelectronic devices.[12]

Caption: Potential application areas for this compound.

Safety, Handling, and Storage

As with any laboratory chemical, this compound must be handled with appropriate care. The available safety data indicates several potential hazards.

Table 4: GHS Hazard Information

| Hazard Class | Code | Statement |

|---|---|---|

| Acute Toxicity (Oral) | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects |

| Carcinogenicity | H351 | Suspected of causing cancer |

| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust. Ensure eyewash stations and safety showers are readily accessible.[13]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Wash hands and any exposed skin thoroughly after handling.[14]

-

Respiratory Protection: If dust is generated, a NIOSH-approved respirator is required.

-

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated area.[13][15] Keep away from strong oxidizing agents and bases.[13][15] The product should be stored at room temperature.

First-Aid Measures

-

If Swallowed: Rinse mouth and immediately call a POISON CENTER or doctor.[14]

-

If on Skin: Take off all contaminated clothing immediately and rinse the skin with plenty of soap and water.[14]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14]

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[14]

Conclusion

This compound is a chemical compound with significant, albeit underexplored, potential. Its synthesis is straightforward and high-yielding, based on fundamental principles of electrophilic aromatic substitution. The presence of three distinct and reactive functional groups makes it an ideal intermediate for constructing more complex molecules for applications in medicinal chemistry, materials science, and general organic synthesis. Adherence to strict safety protocols is essential for its handling. As the demand for novel and sophisticated chemical entities grows, the utility of such well-defined building blocks will undoubtedly increase, positioning this compound as a valuable tool for future scientific innovation.

References

- U.S. Environmental Protection Agency (EPA). (n.d.). Benzoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitro-.

- National Center for Biotechnology Information (NCBI). (n.d.). This compound. PubChem Compound Database.

- PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid.

- PrepChem.com. (n.d.). Synthesis of 3-methyl-5-nitrobenzoic acid.

- National Center for Biotechnology Information (NCBI). (n.d.). 3,5-Dimethyl-4-nitrobenzoic acid. PubChem Compound Database.

- National Institute of Standards and Technology (NIST). (n.d.). Benzoic acid, 2,4-dimethyl-. NIST Chemistry WebBook.

- Google Patents. (2016). A kind of synthetic method of 2-methyl-4-nitrobenzoic acid. CN105218375A.

- Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.

- National Center for Biotechnology Information (NCBI). (n.d.). 2,4-Dihydroxy-5-nitrobenzoic acid. PubChem Compound Database.

- Starlabs. (n.d.). 2, 4-Dimethyl-5-nitrobenzoic acid, min 98%.

- Google Patents. (2013). Synthesis method of 2-methyl-4-nitrobenzoic acid. CN103408430A.

- Afonso, C., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. National Center for Biotechnology Information (NCBI).

- National Institute of Standards and Technology (NIST). (n.d.). Benzoic acid, 2,5-dimethyl-. NIST Chemistry WebBook.

- MDPI. (n.d.). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”.

Sources

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | C9H9NO4 | CID 601141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 3,5-Dimethyl-4-nitrobenzoic acid | C9H9NO4 | CID 249413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzoic acid, 2,4-dimethyl- [webbook.nist.gov]

- 8. Nitrobenzoic acids and derivatives | Fisher Scientific [fishersci.com]

- 9. chemiis.com [chemiis.com]

- 10. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]

- 12. P-nitrobenzoic acid: chemical properties and applications_Chemicalbook [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

A Spectroscopic Guide to 2,4-Dimethyl-5-nitrobenzoic Acid: Elucidating Structure Through NMR, IR, and Mass Spectrometry

This technical guide provides a comprehensive analysis of the expected spectral data for 2,4-Dimethyl-5-nitrobenzoic acid, a key intermediate in various synthetic applications. In the absence of readily available, published experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from structurally analogous compounds to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and professionals in drug development to aid in the identification, characterization, and quality control of this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a substituted benzene ring with a carboxylic acid group, two methyl groups, and a nitro group. The relative positions of these substituents create a unique electronic environment that is reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming the successful synthesis of the target molecule and for identifying any potential impurities.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, and the carboxylic acid proton. The chemical shifts are influenced by the electron-donating methyl groups and the electron-withdrawing nitro and carboxylic acid groups.

Experimental Protocol (General):

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |

| Aromatic H-6 | 8.0 - 8.2 | Singlet | 1H |

| Aromatic H-3 | 7.3 - 7.5 | Singlet | 1H |

| Methyl (-CH₃ at C-4) | 2.5 - 2.7 | Singlet | 3H |

| Methyl (-CH₃ at C-2) | 2.3 - 2.5 | Singlet | 3H |

Causality Behind Predictions:

-

The carboxylic acid proton is expected to be significantly downfield due to deshielding from the adjacent carbonyl group and hydrogen bonding.

-

The aromatic proton at the C-6 position is deshielded by the adjacent carboxylic acid group and the para nitro group, placing it in the 8.0-8.2 ppm range.

-

The aromatic proton at the C-3 position is shielded by the ortho and para methyl groups, but deshielded by the meta nitro and carboxylic acid groups, leading to a predicted shift around 7.3-7.5 ppm.

-

The methyl protons will appear as singlets, with the C-4 methyl likely being slightly more downfield due to the influence of the adjacent nitro group.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 168 - 172 |

| Aromatic C-1 | 130 - 134 |

| Aromatic C-2 | 138 - 142 |

| Aromatic C-3 | 124 - 128 |

| Aromatic C-4 | 140 - 144 |

| Aromatic C-5 | 145 - 149 |

| Aromatic C-6 | 128 - 132 |

| Methyl (-CH₃ at C-4) | 20 - 23 |

| Methyl (-CH₃ at C-2) | 18 - 21 |

Rationale for Predictions:

-

The carboxylic acid carbon is the most deshielded due to the direct attachment of two oxygen atoms.

-

The aromatic carbons attached to the nitro group (C-5) and the methyl groups (C-2, C-4) will be significantly affected. The nitro group is strongly electron-withdrawing, causing a downfield shift for C-5. The methyl groups are electron-donating, which would typically cause an upfield shift, but the overall substitution pattern will determine the final shifts.

-

The chemical shifts of the protonated aromatic carbons (C-3, C-6) will be influenced by the combined electronic effects of all substituents.

Caption: Predicted NMR assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and nitro groups.

Experimental Protocol (General):

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted Key IR Absorptions:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) | Characteristic broad absorption due to hydrogen bonding. |

| C-H stretch (Aromatic) | 3000 - 3100 | Sharp, medium intensity peaks. |

| C-H stretch (Aliphatic) | 2850 - 3000 | Absorptions from the methyl groups. |

| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong, sharp peak, characteristic of a conjugated carboxylic acid.[1] |

| N-O stretch (Asymmetric) | 1500 - 1550 | Strong absorption.[1] |

| N-O stretch (Symmetric) | 1340 - 1370 | Strong absorption.[1] |

Expert Interpretation: The presence of a broad O-H stretch, a strong C=O stretch, and two strong N-O stretches are definitive indicators for the presence of a nitro-substituted carboxylic acid. The exact positions of these peaks can be influenced by the solid-state packing and intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Experimental Protocol (General):

-

Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum Data (EI):

| m/z | Predicted Fragment |

| 195 | [M]⁺ (Molecular Ion) |

| 178 | [M - OH]⁺ |

| 150 | [M - NO₂]⁺ |

| 133 | [M - NO₂ - OH]⁺ |

| 105 | [C₇H₅O]⁺ |

Fragmentation Pathway Analysis: Under electron ionization, this compound is expected to undergo several key fragmentations. The molecular ion peak [M]⁺ should be observed at m/z 195. Common fragmentation pathways for nitrobenzoic acids include the loss of the hydroxyl group (-OH) to give a fragment at m/z 178, and the loss of the nitro group (-NO₂) to yield a fragment at m/z 150.[2] Further fragmentation can lead to the loss of both the nitro and hydroxyl groups, resulting in a peak at m/z 133. Decarboxylation is also a common fragmentation pathway for benzoic acids.

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Conclusion

This in-depth technical guide provides a detailed prediction and interpretation of the NMR, IR, and Mass Spectrometry data for this compound. By leveraging established spectroscopic principles and data from analogous compounds, researchers can confidently identify and characterize this important synthetic intermediate. The provided spectral predictions, along with the rationale behind them, serve as a valuable reference for anyone working with this molecule.

References

- Brainly. (2023, December 3). What IR peaks are present in 3-nitrobenzoic acid?

- PubMed. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252.

- ResearchGate. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters.

- PubMed. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(11), 1659-1669.

Sources

A Technical Guide to the Procurement and Qualification of 2,4-Dimethyl-5-nitrobenzoic Acid for Research and Pharmaceutical Development

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying, vetting, and qualifying commercial suppliers of 2,4-Dimethyl-5-nitrobenzoic acid (CAS No. 220504-75-6). Moving beyond a simple vendor list, this document details the critical aspects of technical due diligence, quality control, and safety required to ensure the integrity of research and development projects.

Introduction to this compound: A Key Synthetic Building Block

This compound is an aromatic carboxylic acid that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a benzoic acid core with two methyl groups and a nitro group, offers multiple reactive sites for building more complex molecules. This makes it a compound of interest in the development of novel pharmaceuticals and other fine chemicals. Nitroaromatic compounds, including various nitrobenzoic acid derivatives, have been explored for a range of biological activities, including antibacterial and antitubercular applications.[2][3]

The precise positioning of the nitro and methyl groups is critical. The isomeric purity of the supplied material is paramount, as different isomers can lead to unwanted side reactions, impurities in the final product, and altered biological activity, making rigorous supplier qualification an indispensable first step in any research endeavor.

The Supplier Landscape: Identification and Initial Vetting

The initial step involves identifying potential commercial suppliers. These can range from large, well-known chemical conglomerates to smaller, specialized manufacturers. A summary of publicly listed suppliers is provided below.

Table 1: Commercial Suppliers of this compound

| Supplier | CAS Number | Reported Purity/Specifications | Molecular Formula | Molecular Weight |

| Sigma-Aldrich | 220504-75-6 | 95% | C₉H₉NO₄ | 195.17 |

| Santa Cruz Biotechnology | 220504-75-6 | Not specified | C₉H₉NO₄ | 195.17 |

| Ambeed | 220504-75-6 | Provides comprehensive analytical data (NMR, HPLC, LC-MS) upon request.[4] | C₉H₉NO₄ | 195.17 |

| ChemScene LLC | 220504-75-6 | 95%[5] | C₉H₉NO₄ | 195.17 |

| Alachem Co., Ltd. | 220504-75-6 | Provides Certificate of Quality Inspection (COA) and Safety Data Sheet (SDS).[6] | C₉H₉NO₄ | 195.17 |

| ChemLyte Solutions | 220504-75-6 | Not specified | C₉H₉NO₄ | 195.17 |

Note: This list is not exhaustive and availability may vary. Purity levels are as reported by the supplier and require independent verification.

Supplier Vetting Workflow

A systematic approach is crucial for selecting a reliable supplier. The following workflow outlines a logical progression from initial identification to final qualification.

Caption: Supplier Vetting and Qualification Workflow.

Technical Qualification of the Material